2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid, also known by its IUPAC name 2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid, is a synthetic chemical compound with the molecular formula and a molecular weight of 325.31 g/mol. This compound is classified as an amino acid derivative due to the presence of an amino group attached to a butanoic acid backbone. It has garnered attention in various fields of research due to its unique structural features and potential applications in medicinal chemistry and analytical chemistry.
The synthesis of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid typically involves several steps that include the introduction of the methylsulfonyl and trifluoromethyl groups onto the phenyl ring followed by the coupling with butanoic acid derivatives. A common method for synthesizing sulfonamide compounds involves the reaction of sulfonyl chlorides with amines, which can be adapted for this compound.
The molecular structure of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid can be represented using various chemical notation systems:
InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18)
CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C
The structure features a butanoic acid moiety linked to a phenyl group substituted with both a methylsulfonyl group and a trifluoromethyl group, which enhances its biological activity and solubility characteristics.
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid primarily relates to its biochemical interactions within biological systems:
The physical and chemical properties of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid include:
2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid has several scientific uses:
This compound exemplifies the importance of structural modifications in enhancing biological activity and expanding its utility across various scientific disciplines.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1